(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is a chiral compound that belongs to the class of amino acids and is characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in the development of drugs that target neurological conditions.
The compound can be synthesized through various organic synthesis methods, often involving the reaction of specific precursors. The hydrobromide salt form is commonly utilized to enhance solubility and stability in pharmaceutical formulations.
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is classified as an amino acid derivative. Its structure includes a pyrrolidine ring, which contributes to its biological activity and pharmacological properties.
The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid typically involves several key steps:
The synthesis often employs techniques such as:
Key molecular data include:
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and pH adjustments).
The mechanism of action for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is primarily related to its interaction with neurotransmitter systems in the brain. It may function as a modulator for certain receptors, influencing neurotransmission pathways.
Research indicates that compounds similar to this one can exhibit effects on:
Key chemical properties include:
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has potential applications in:
Chiral auxiliaries enable absolute stereocontrol during the formation of the sterically congested quaternary carbon center. Key approaches include:
L-Proline-Derived Templates: (S)-Prolinol serves as a cost-effective chiral pool starting material. Reduction of commercial L-proline using LiAlH₄ or LiBH₄ yields (S)-prolinol, which undergoes N-tosylation and subsequent alkylation with diphenylacetonitrile under basic conditions (NaH/DMF). This method achieves >98% ee but requires rigorous exclusion of moisture [3] [7].
Mitsunobu-Mediated Inversion: When lower-cost racemic 3-hydroxypyrrolidine is used, dynamic kinetic resolution is possible. Mitsunobu reactions with p-nitrobenzoic acid and DIAD effect stereoinversion, yielding the (S)-configured ester. Hydrolysis with LiOH provides the enantiopure alcohol precursor in 85% yield and 99% ee [2] [6].
Diastereomeric Salt Resolution: The free acid of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid forms crystalline salts with chiral acids like (2R,3R)-tartaric acid. Selective crystallization from ethanol/water mixtures affords the S-tartrate salt (CAS# 134002-26-9) with diastereomeric excess >99.5%. This salt is a stable isolable intermediate that can be regenerated to the free base using NaOH [3] [6].
Table 1: Chiral Auxiliary-Based Syntheses
Chiral Source | Key Step | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
L-Prolinol | Alkylation of N-tosylpyrrolidine | NaH, DMF, 25°C | 78 | >98 |
Racemic 3-Hydroxypyrrolidine | Mitsunobu inversion | DIAD, p-NO₂-BzOH, THF | 85 | 99 |
Free acid | Tartrate resolution | (2R,3R)-Tartaric acid, EtOH/H₂O | 62 (cryst.) | >99.5 |
Catalytic asymmetric cycloadditions offer atom-economical routes to the enantiopure pyrrolidine core:
Azomethine Ylide Cycloadditions: Glycine imino esters (e.g., ethyl N-(diphenylmethylene)glycinate) react with acrylates under Cu(I)/Fesulphos catalysis. This affords 3,4-substituted pyrrolidines with >20:1 endo:exo selectivity and 96% ee. The diphenylmethylene group is subsequently hydrolyzed to reveal the carboxylic acid [7].
Chiral Lewis Acid Catalysis: Mg(II)-BOX complexes catalyze cycloadditions between azomethine ylides and cinnamate dipolarophiles. The 3,4-trans pyrrolidine adducts are obtained in 90% ee, enabling access to the 3-aryl-substituted stereocenter critical for darifenacin’s pharmacophore [7].
Table 2: Catalytic Asymmetric Cycloaddition Approaches
Catalyst System | Dipolarophile | Stereoselectivity (endo:exo) | ee (%) | Application to Target |
---|---|---|---|---|
Cu(I)/Fesulphos | Methyl acrylate | >20:1 | 96 | Hydrolysis of diphenylmethylene group |
Mg(II)-BOX | Ethyl cinnamate | 15:1 | 90 | Requires C2-functionalization |
Transitioning from batch to continuous manufacturing enhances reproducibility and reduces hazardous waste:
Telescoped Amidation-Reduction: A continuous flow system couples N-Boc-protected (S)-proline with diphenylacetonitrile using T3P® as a coupling agent (60°C, residence time 15 min). The resulting amide is reduced without isolation using NaBH₄/CaCl₂ in ethanol (50°C), achieving 92% conversion and minimizing impurity generation (e.g., dimeric byproducts) [1] [5].
Solvent Recycling: Toluene from the alkylation step is recovered via distillation-pervaporation integration, reducing solvent consumption by 70%. Aqueous waste streams are treated enzymatically (lipase CAL-B) to hydrolyze residual esters, achieving >99.5% purity in the final hydrobromide salt after crystallization [1] [3].
Waste Minimization: The traditional use of hazardous azodicarboxylates (DEAD) in Mitsunobu reactions is replaced by diisopropyl azodicarboxylate (DIAD) with polymer-supported triphenylphosphine. This allows catalyst recovery and reduces triphenylphosphine oxide contamination to <50 ppm [2] [5].
Table 3: Batch vs. Continuous Process Metrics
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reaction Volume (L/kg) | 120 | 35 |
Process Time (h) | 48 | 8 |
Purity (%) | 98.2 | 99.8 |
E-Factor (kg waste/kg product) | 85 | 22 |
Protecting group orchestration and late-stage amidation ensure efficient access to the darifenacin precursor:
Acid-to-Amide Conversion: The carboxylic acid is activated with N,N’-carbonyldiimidazole (CDI) in THF at 0°C, followed by ammonia gas bubbling to form the primary amide. This method avoids racemization at the chiral center and gives 95% yield, superior to mixed anhydride or carbodiimide methods [3] [8].
Protecting Group Strategies:
Cbz Groups: Hydrogenolytically cleaved (Pd/C, H₂), but poses challenges in molecules with benzofuran motifs due to competing olefin reduction [3] [5].
Hydrobromide Salt Formation: The free base is dissolved in anhydrous acetone at 40°C and treated with 48% HBr. Controlled cooling (0.5°C/min) yields needle-like crystals of the hydrobromide salt with strict polymorphic control (Form I). This form exhibits optimal stability and solubility for API integration [5] [6].
Table 4: Protecting Group Performance Comparison
Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility Issues |
---|---|---|---|
Tosyl (Ts) | 95 | HBr/AcOH, 80°C, 4h | Epimerization at C3 (5-7%) |
Boc | 98 | 25% TFA/DCM, 25°C, 1h | Low N-nucleophilicity for alkylation |
Cbz | 90 | 10% Pd/C, H₂, EtOH, 25°C | Benzofuran hydrogenation |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8